1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea
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Overview
Description
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylidene ring, a phenylurea moiety, and a dimethyl group
Preparation Methods
The synthesis of 1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with phenylurea under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and under reflux in methanol to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 3,3-dimethyl-5-oxocyclohexanone and phenylurea
Scientific Research Applications
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea can be compared with other similar compounds, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound shares a similar “amino-nitro-amino” arrangement and exhibits high thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with a fused-ring structure and notable thermal stability.
Pyrazole derivatives: These compounds, like this compound, are extensively studied for their biological activities and synthetic applications
Properties
IUPAC Name |
1-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-15(2)9-12(8-13(19)10-15)17-18-14(20)16-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,16,18,20)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVAECSIQTJER-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)NC2=CC=CC=C2)CC(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)NC2=CC=CC=C2)/CC(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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